molecular formula C8H8BrFO2 B1269921 2-Bromo-3,5-dimethoxy-1-fluorobenzene CAS No. 206860-47-1

2-Bromo-3,5-dimethoxy-1-fluorobenzene

Cat. No. B1269921
M. Wt: 235.05 g/mol
InChI Key: DGHHLXADLQCVKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives like 2-Bromo-3,5-dimethoxy-1-fluorobenzene typically involves direct halogenation, substitution reactions, or through more complex routes involving intermediates. For example, compounds similar in structure, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, have been synthesized with high yields through reactions involving commercial precursors and specific reagents like nitric acid, indicating the feasibility of synthesizing complex halogenated benzenes through stepwise chemical modifications (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dimethoxy-1-fluorobenzene and similar compounds is characterized by X-ray diffraction, NMR, and other spectroscopic techniques. These methods confirm the placement of functional groups and the overall geometry of the molecule. For instance, the structure of related halogenated benzene derivatives has been fully characterized, providing insights into the electron distribution, bond lengths, and angles, which are crucial for understanding their reactivity and interactions with other molecules (Saeed et al., 2024).

Chemical Reactions and Properties

Halogenated benzene derivatives, including 2-Bromo-3,5-dimethoxy-1-fluorobenzene, undergo various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions are influenced by the presence of halogen atoms and methoxy groups, which can activate or deactivate the benzene ring towards further chemical transformations. The choice of reaction conditions, such as solvents, catalysts, and temperature, plays a significant role in determining the outcomes of these reactions. For example, the synthesis and characterization of compounds like 1,4-dimethoxy-2,3-dimethylbenzene through bromination and subsequent reactions highlight the versatility of halogenated benzenes in organic synthesis (Aitken et al., 2016).

Physical Properties Analysis

The physical properties of 2-Bromo-3,5-dimethoxy-1-fluorobenzene, such as boiling point, melting point, and solubility, are determined by its molecular structure. The presence of halogen atoms and methoxy groups affects its polarity, boiling point, and interactions with solvents. Understanding these properties is essential for handling the compound, predicting its behavior in reactions, and in applications where physical properties are critical.

Chemical Properties Analysis

The chemical properties of 2-Bromo-3,5-dimethoxy-1-fluorobenzene are defined by its reactivity towards various chemical reagents and conditions. The electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methoxy groups influence its reactivity in electrophilic and nucleophilic reactions. Additionally, the position of these substituents on the benzene ring can lead to regioselective reactions, allowing for targeted synthesis of complex molecules (Hfaiedh et al., 2017).

Scientific Research Applications

Synthesis of Polychlorinated Biphenyl Derivatives

  • Scientific Field: Environmental Science and Pollution Research .
  • Application Summary: This compound is used in the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives . These derivatives are important because polychlorinated biphenyls (PCBs) are environmental pollutants implicated in a variety of adverse health effects .
  • Methods of Application: The synthesis involves nucleophilic aromatic substitution with sodium methoxide. This reaction provided good to excellent yields of the desired methoxylated products .
  • Results: The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

Synthesis of Pharmaceutical Inhibitors

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: “2-Bromo-3,5-dimethoxy-1-fluorobenzene” is used as an intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The outcomes of these syntheses are pharmaceutical inhibitors, but the source does not provide specific results or outcomes .

Lipophilicity Studies

  • Scientific Field: Pharmaceutical Chemistry .
  • Application Summary: This compound could potentially be used in studies investigating the lipophilicity of drugs . Lipophilicity is thought to be a major determinant in the permeability of a drug .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The outcomes of these studies could provide valuable insights into the factors influencing drug permeability .

Synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone

  • Scientific Field: Organic Chemistry .
  • Application Summary: “2-Bromo-3,5-dimethoxy-1-fluorobenzene” can be used in the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The outcomes of these syntheses are specific organic compounds, but the source does not provide specific results or outcomes .

Preparation of Coenzyme Q

  • Scientific Field: Biochemistry .
  • Application Summary: This compound is used in the synthesis of Coenzyme Q, a key intermediate for preparing the Coenzyme Qn family . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .
  • Methods of Application: The synthesis involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .
  • Results: An 80% overall yield was demonstrated on a multi-gram scale .

Synthesis of Specific Organic Compounds

  • Scientific Field: Organic Chemistry .
  • Application Summary: “2-Bromo-3,5-dimethoxy-1-fluorobenzene” can be used in the synthesis of specific organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The outcomes of these syntheses are specific organic compounds, but the source does not provide specific results or outcomes .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling "2-Bromo-3,5-dimethoxy-1-fluorobenzene" . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

properties

IUPAC Name

2-bromo-1-fluoro-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHLXADLQCVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350839
Record name 2-Bromo-3,5-dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dimethoxy-1-fluorobenzene

CAS RN

206860-47-1
Record name 2-Bromo-3,5-dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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